molecular formula C27H25N3O3 B2370349 N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide CAS No. 1170288-59-1

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide

Cat. No.: B2370349
CAS No.: 1170288-59-1
M. Wt: 439.515
InChI Key: VMYAXUCSYULMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide is a synthetic organic compound that features a morpholine ring, a quinoline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

    Introduction of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the quinoline or morpholine moieties.

    Reduction: Reduction reactions could target the amide group or the quinoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The quinoline moiety might intercalate with DNA, while the morpholine ring could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholinophenyl)-4-(quinolin-2-ylmethoxy)benzamide: Unique due to its specific combination of functional groups.

    N-(4-morpholinophenyl)benzamide: Lacks the quinoline moiety.

    4-(quinolin-2-ylmethoxy)benzamide: Lacks the morpholine ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-(quinolin-2-ylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-27(29-22-9-11-24(12-10-22)30-15-17-32-18-16-30)21-6-13-25(14-7-21)33-19-23-8-5-20-3-1-2-4-26(20)28-23/h1-14H,15-19H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYAXUCSYULMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.